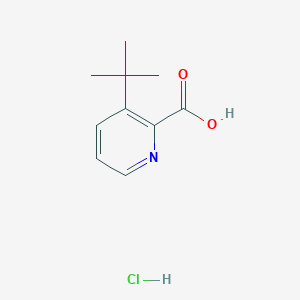
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-diethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-diethoxybenzamide, also known as DIBO, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. DIBO is a member of the benzamide family and has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Directed C-H Olefination Using an Oxidizing Directing Group
The compound's derivative, N-methoxybenzamides, was utilized in Rh(III)-catalyzed oxidative olefination by directed C-H bond activation, demonstrating the utility of the N-O bond as an internal oxidant for selective, high-yielding synthesis of tetrahydroisoquinolinone products (S. Rakshit et al., 2011).
Sigma-2 Receptor Probe Development
Research involving structurally similar compounds to N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-diethoxybenzamide led to the development of a novel sigma-2 receptor probe, demonstrating its higher affinity for sigma2 receptors compared to other ligands. This makes it a useful tool for studying sigma2 receptors in vitro (Jinbin Xu et al., 2005).
Imaging Solid Tumors with PET
Fluorine-18 labeled benzamide analogues, related to the compound of interest, were synthesized and evaluated for PET imaging of sigma2 receptor status in solid tumors. These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their potential for imaging tumor sigma2 receptor status (Z. Tu et al., 2007).
Cellular Proliferation Assessment in Tumors
The utility of a closely related compound, 18F-ISO-1, was explored for evaluating cellular proliferation in tumors through PET. The study found significant correlations between tumor uptake of 18F-ISO-1 and the proliferative marker Ki-67, suggesting its potential for assessing the proliferative status of solid tumors (F. Dehdashti et al., 2013).
Three-Component Synthesis of Isoquinoline Derivatives
A Rh(III)-catalyzed one-pot reaction involving N-methoxybenzamide demonstrated an alternative synthesis route for isoquinoline derivatives. This process showcases the versatility of using compounds structurally similar to this compound in complex organic syntheses (Chao Zhou et al., 2019).
Eigenschaften
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-3-28-22-12-11-20(17-23(22)29-4-2)24(27)25-14-7-8-15-26-16-13-19-9-5-6-10-21(19)18-26/h5-6,9-12,17H,3-4,13-16,18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAVWKOZGIDPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2831691.png)

![4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide](/img/structure/B2831693.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isobutyramide](/img/structure/B2831695.png)
![8-(4-ethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2831697.png)
![Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2831699.png)
![Ethyl 4-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2831701.png)
![N-(1-cyano-1-methylethyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B2831702.png)
![7-Bromo-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2831706.png)

![8-chloro-N-(2-ethoxyphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2831710.png)


![2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)